N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-acetamide hybrid characterized by a methoxy group at the 4-position of the benzothiazole ring and a phenylthio (-SPh) substituent on the acetamide linker. This structural motif is critical for its biological activity, particularly in enzyme inhibition and receptor binding, as seen in related compounds targeting vascular endothelial growth factor receptor-2 (VEGFR-2), matrix metalloproteinases (MMPs), and monoamine oxidases (MAOs) .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZRIBMPTRPUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- Molecular Formula : C16H14N2O2S2
- Molecular Weight : 330.42 g/mol
- IUPAC Name : N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
The biological activity of this compound is attributed to its ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial growth.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- DNA/RNA Interaction : Potential interference with nucleic acid processes, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Activity : Preliminary tests suggest potential antifungal properties, warranting further investigation into its efficacy against common fungal pathogens.
Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features
Benzothiazole-Acetamide Derivatives
- VEGFR-2 Inhibitors (4a–4d) : Compounds 4a–4d () feature a 6-nitrobenzo[d]thiazol-2-yl core linked to a 2,4-dioxothiazolidine moiety with varied benzylidene substituents (e.g., 4-fluoro, 4-methoxy). Unlike the target compound, these lack the phenylthio group but include a nitro group, which enhances electrophilicity and binding to kinase domains .
- Piperazine-Linked Thiazoles (13–18) : Compounds in incorporate piperazine rings, which confer conformational flexibility and improve interactions with MMP active sites. For example, compound 16 (N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) shares the methoxybenzothiazole unit but replaces the phenylthio group with a piperazine linker, altering pharmacokinetic properties .
- Coumarin-Thiazole Hybrids (13, 14) : These compounds () integrate coumarin moieties, enhancing π-π stacking with α-glucosidase active sites. The absence of a benzothiazole ring in these derivatives highlights the target compound’s unique dual-heterocyclic design .
Heterocyclic Modifications
Physical and Spectral Properties
Notes:
- The target compound’s absence of a nitro or coumarin group may result in lower melting points compared to 4a (199–201°C) and 9c (216–220°C).
- HPLC purity for benzothiazole-isoquinoline derivatives (e.g., 4k: 94.8%) suggests rigorous purification protocols, which may be applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
